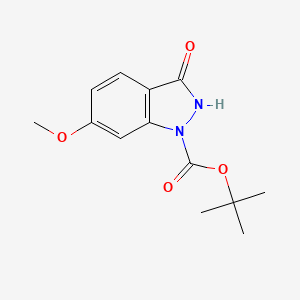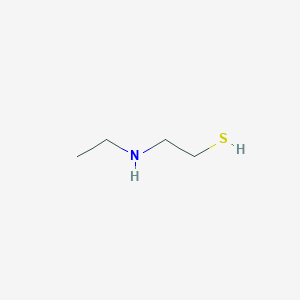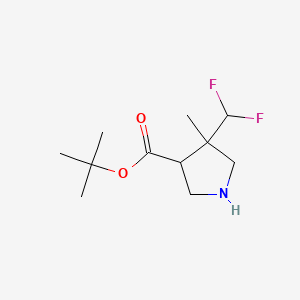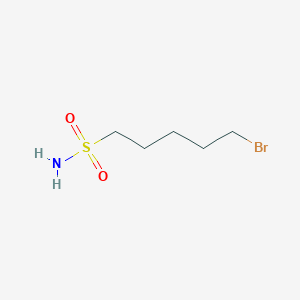![molecular formula C6H14ClNS B13512556 [(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)
[(3R)-piperidin-3-yl]methanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R)-piperidin-3-yl]methanethiol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-piperidin-3-yl]methanethiol hydrochloride typically involves the following steps:
Functionalization: The piperidine ring is then functionalized to introduce the methanethiol group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(3R)-piperidin-3-yl]methanethiol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding piperidine derivative with a reduced thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
[(3R)-piperidin-3-yl]methanethiol hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of [(3R)-piperidin-3-yl]methanethiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Thiophene Derivatives: Compounds containing a five-membered ring with one sulfur atom.
Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-inflammatory properties.
Uniqueness
[(3R)-piperidin-3-yl]methanethiol hydrochloride is unique due to its specific combination of a piperidine ring and a methanethiol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C6H14ClNS |
|---|---|
Peso molecular |
167.70 g/mol |
Nombre IUPAC |
[(3R)-piperidin-3-yl]methanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |
Clave InChI |
LTOOPJUVKVOTEF-FYZOBXCZSA-N |
SMILES isomérico |
C1C[C@H](CNC1)CS.Cl |
SMILES canónico |
C1CC(CNC1)CS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)


![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)
![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)




![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)




